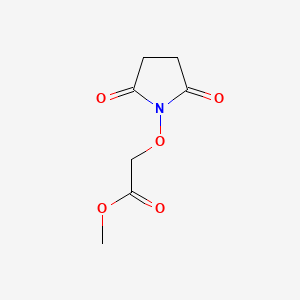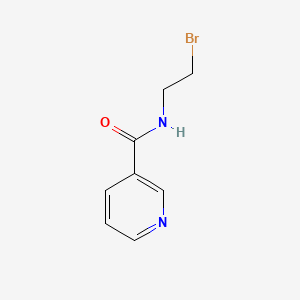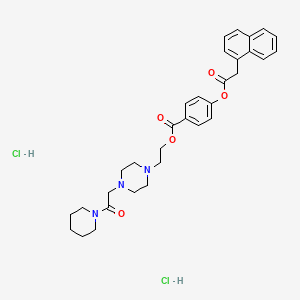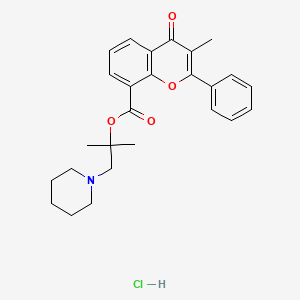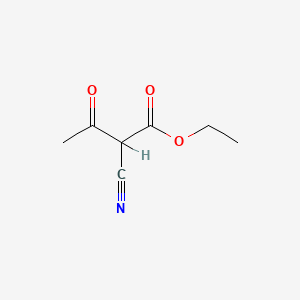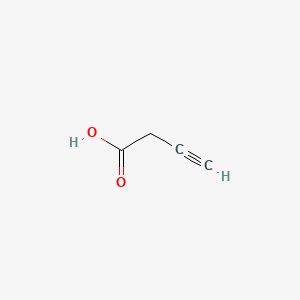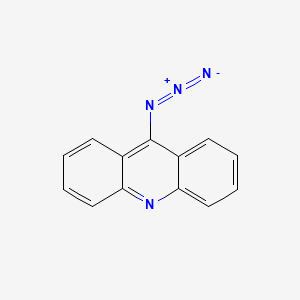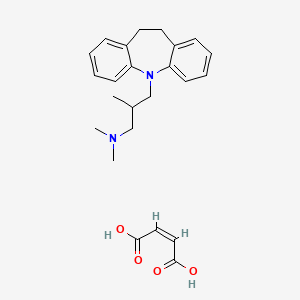
Trimipramine maleate
Übersicht
Beschreibung
Trimipramine Maleate is the maleate salt form of trimipramine, a tricyclic secondary amine of the dibenzazepine class, with an antidepressant property. This compound appears to inhibit serotonin transport and norepinephrine uptake by nerve terminals. This increases available norepinephrine or serotonin and prolongs its action.
Tricyclic antidepressant similar to IMIPRAMINE, but with more antihistaminic and sedative properties.
See also: Trimipramine (has active moiety).
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Analysis : A study described a method for assaying Trimipramine maleate using the pmr technique, highlighting its precision, accuracy, and utility in identifying and assessing the purity of the drug (Al-badr & Ibrahim, 1979).
Molecular Dynamics : Investigations into the solution conformations and dynamics of this compound were conducted using 1H and 13C NMR spectroscopy, focusing on the non-equivalence of the N-methyl groups in the drug's aliphatic side-chain (Wilson, Munro, & Craik, 1995).
Protonation Studies : Research using 1H, 13C, and 15N NMR spectroscopy at natural abundance studied the protonation of Trimipramine with different acids. The study compared the effect of counter ions on the protonation under various conditions (Somashekar, Nagana Gowda, Ramesha, & Khetrapal, 2005).
Density and Viscosity Studies : The density and viscosity of aqueous solutions of this compound were measured, and calculations were made for apparent molar volume and other thermodynamic properties (Iqbal & Chaudhry, 2009).
Clinical Trials on Sleep and Hormone Secretion : A clinical trial compared the effects of Trimipramine and Imipramine on sleep EEG and nocturnal hormone secretion in patients with major depression, finding that Trimipramine enhanced REM sleep and slow wave sleep (Sonntag et al., 1996).
Effects on Nocturnal Scratching in Atopic Eczema : A double-blind trial assessed the effects of Trimipramine on nocturnal scratching in patients with atopic eczema, showing a reduction in overall scratching during the night (Savin, Paterson, Adam, & Oswald, 1979).
Interactions with Monoamine Oxidase Inhibitors : A study explored the effects of Trimipramine in rabbits treated with a monoamine oxidase inhibitor, contributing to understanding drug interactions and toxic reactions (Loveless & Maxwell, 1965).
Mechanism of Action in Depression Treatment : Research investigated Trimipramine's effects on the central noradrenergic system, showing its unique action compared to typical antidepressants (Hauser, Olpe, & Jones, 1985).
Crystal Structure Analysis : A study detailed the crystal structure of this compound, providing insights into its molecular configuration (Jasinski, Butcher, Hakim Al-arique, Yathirajan, & Narayana, 2010).
Treatment of Primary Insomnia : A double-blind controlled study examined the effectiveness of Trimipramine in treating primary insomnia, highlighting its influence on sleep efficiency and REM sleep (Riemann et al., 2002).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Trimipramine maleate primarily targets the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as the human organic cation transporters (hOCT1, hOCT2) which are expressed in the brain . These transporters play a crucial role in the regulation of neurotransmitters, which are key to transmitting signals in the brain.
Mode of Action
This compound acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) . Unlike other tricyclic antidepressants, trimipramine was shown to cause only very weak inhibition of neuronal reuptake of the monoamines noradrenaline (NA) and serotonin (5-HT) .
Biochemical Pathways
The biochemical pathways affected by this compound involve the modulation of neurotransmitter levels in the brain. By inhibiting the reuptake of norepinephrine and serotonin, this compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signal transmission . It is thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract, reaching peak levels in about 2 hours . It is metabolized in the liver and excreted in urine and feces . The bioavailability of this compound is reported to be 41% , and it has a protein binding capacity of 94.9% .
Result of Action
The molecular and cellular effects of this compound’s action result in its antidepressant and anxiolytic effects . By increasing the levels of norepinephrine and serotonin, this compound can help to alleviate symptoms of depression . Additionally, it has an anxiety-reducing sedative component to its action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, age, health status, and the presence of other medications . Furthermore, it is known that tricyclic antidepressants like this compound can accumulate in the brain (up to tenfold), which may enhance their therapeutic effects .
Biochemische Analyse
Biochemical Properties
Trimipramine maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to affect the reuptake of neurotransmitters such as norepinephrine and serotonin, although this effect is relatively weak compared to other tricyclic antidepressants . This compound also interacts with histamine receptors, contributing to its sedative properties .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the sensitivity of presynaptic receptors in the cerebral cortex and hippocampus, leading to changes in neurotransmitter levels and receptor sensitivity . This compound also modulates the activity of anti-pain opioid systems in the central nervous system via an indirect serotonergic route .
Molecular Mechanism
The molecular mechanism of this compound involves decreasing the reuptake of norepinephrine and serotonin (5-HT), although this effect is weak . The primary actions of this compound are thought to be due to receptor antagonism, including antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities . These interactions contribute to its therapeutic effects in treating depression and anxiety disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to be stable, but its therapeutic effects may take up to two weeks to become apparent . Long-term studies have shown that this compound can lead to changes in receptor sensitivity and neurotransmitter levels, which contribute to its antidepressant effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have sedative and anxiolytic effects, while higher doses can lead to adverse effects such as agitation, confusion, and convulsions . The therapeutic window for this compound is relatively narrow, and careful dosage adjustments are necessary to avoid toxicity .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system . Its metabolites may contribute to its pharmacological effects, including potential monoamine reuptake inhibition . The compound’s metabolism can be influenced by other drugs that affect the cytochrome P450 system .
Transport and Distribution
This compound is rapidly absorbed and has a high protein binding rate of 93%-96% . It is distributed throughout the body, including the central nervous system, where it exerts its therapeutic effects . The compound’s distribution can be affected by factors such as protein binding and interactions with other drugs .
Subcellular Localization
The subcellular localization of this compound involves its distribution to various cellular compartments, including the central nervous system . The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . These factors contribute to its therapeutic effects in treating depression and anxiety disorders .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGHCKHAXOUQOS-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
739-71-9 (Parent) | |
| Record name | Trimipramine maleate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045315 | |
| Record name | Trimipramine hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>61.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
521-78-8, 138283-60-0, 138283-61-1 | |
| Record name | Trimipramine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimipramine maleate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimipramine maleate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimipramine maleate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimipramine maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimipramine hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimipramine hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMIPRAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269K6498LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMIPRAMINE MALEATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28E1043W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMIPRAMINE MALEATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I412286V22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





